2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide
説明
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c1-12-17-10-23-27(16-4-2-3-13(21)9-16)19(17)20(29)26(25-12)11-18(28)24-15-7-5-14(22)6-8-15/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKEEXLHWCUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases.
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, effectively blocking the kinase activity of RIPK1. This results in the inhibition of necroptosis, a form of programmed cell death.
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream elements of the pathway, including RIPK3 and MLKL. This leads to the suppression of necroptosis and potentially reduces inflammation.
Pharmacokinetics
In terms of ADME properties, the compound has shown acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55% , indicating a good absorption and distribution within the body.
生物活性
The compound 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide (CAS Number: 941915-09-9) is a pyrazolo[3,4-d]pyridazine derivative that has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 411.8 g/mol
- Structure : The compound features a complex structure characterized by a pyrazolo[3,4-d]pyridazine core substituted with chlorophenyl and fluorophenyl groups.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. Key mechanisms include:
- Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
- Induction of Apoptosis : Studies indicate that it may promote programmed cell death in cancer cells through intrinsic pathways.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines.
Biological Activity Data
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.88 ± 0.11 | CDK2 inhibition |
| A375 | 4.2 | Induction of apoptosis |
| HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
| HepG2 | Not specified | Cytotoxicity assessment |
Case Studies
- Anticancer Activity : A study by Bouabdallah et al. demonstrated that derivatives similar to this compound exhibit significant cytotoxic potential against various cancer cell lines, including MCF-7 and HepG2, with IC values indicating effective growth inhibition .
- Inflammatory Response Modulation : In a separate investigation, the compound was tested for its ability to reduce inflammatory markers in vitro, showcasing its potential as an anti-inflammatory agent .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the pyrazolo[3,4-d]pyridazine core can significantly enhance biological activity, suggesting pathways for further drug development .
類似化合物との比較
Key Observations:
Core Structure Influence :
- Pyrazolo[3,4-b]pyridine derivatives (e.g., ) exhibit lower molecular weights (~487–514 g/mol) compared to pyrazolo[3,4-d]pyridazin analogs (~427–441 g/mol) due to differences in ring fusion and substituent positioning.
- The pyrazolo[3,4-d]pyridazin core (target compound and ) allows for greater steric flexibility, which may enhance interactions with hydrophobic enzyme pockets.
Substituent Effects: Electron-Withdrawing Groups: The nitro-substituted acetamide in increases melting point (231–233°C) compared to the fluoro analog (214–216°C), likely due to enhanced intermolecular dipole interactions . Fluorine vs. Trifluoromethyl Groups: Compounds like with CF3 substituents exhibit higher molecular weights (427.4 g/mol) and likely increased metabolic stability due to reduced oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
